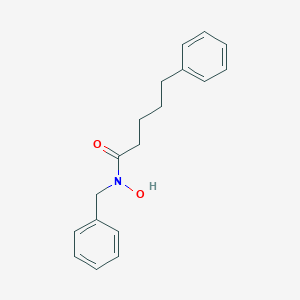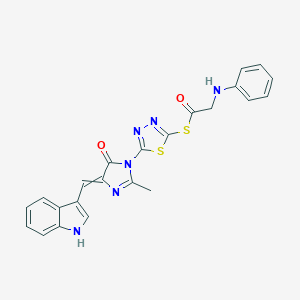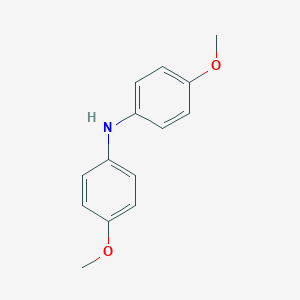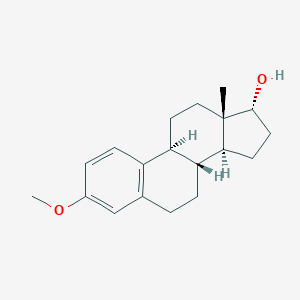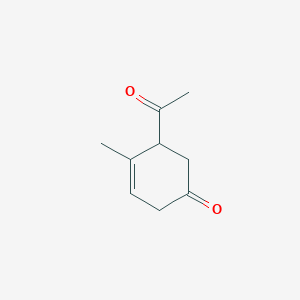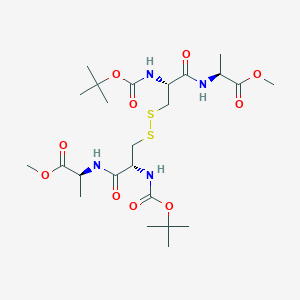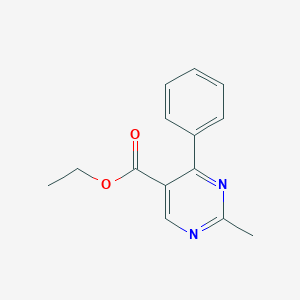
2-(2-Methoxyphenoxy)acetaldehyde
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)acetaldehyde is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.17400 . It is also known by other synonyms such as Guaiacoxyacetaldehyde and O-(2-Oxoethyl)guaiacol .
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenoxy)acetaldehyde involves several precursors such as Guaifenesin (CAS#:93-14-1), 2-Allyloxyanisole (CAS#:4125-43-3), and Guaiacol (CAS#:90-05-1) . The literature references for the synthetic route include works by Gandolfi, Carmelo A.; Domenico, Roberto Di; Spinelli, Silvano; Gallico, Licia; Fiocchi, Luigi; et al. in the Journal of Medicinal Chemistry, 1995 .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenoxy)acetaldehyde is represented by the formula C9H10O3 . The exact mass is 166.06300 . The compound has a LogP value of 1.27290, indicating its lipophilicity .Chemical Reactions Analysis
2-(2-Methoxyphenoxy)acetaldehyde has been involved in various chemical reactions. For instance, it has been used in the hydrogenolysis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, a model compound for lignin . UV irradiation of suspensions of TiO2 in ethanolic solutions of the substrate led to efficient splitting of the ether C–O bond in the ketone .Applications De Recherche Scientifique
Analytical Chemistry Applications
- Single-Drop Microextraction-Gas Chromatography-Mass Spectrometry : 2-(2-Methoxyphenoxy)acetaldehyde has been utilized in the determination of periodate by reacting with guaifenesine in the Malaprade reaction. This reaction, followed by single-drop microextraction and headspace extraction, allows for sensitive detection of periodate at microgram per liter concentration levels, useful in analyzing substances like motor oil (Gupta, Jain, & Verma, 2007).
Organic Chemistry Applications
Methoxymethylation of Alcohols and Phenols : Studies have shown the effectiveness of methoxymethylation of alcohols and phenols using formaldehyde dimethyl acetal, which involves 2-(2-Methoxyphenoxy)acetaldehyde. This process, catalyzed by high-valent tin(IV) porphyrin or ZrO(OTf)2, offers advantages like high yields and selectivity, applicable to a wide range of alcohols and phenols (Gharaati et al., 2010) (Moghadam et al., 2010).
Synthesis of Complex Organic Compounds : 2-(2-Methoxyphenoxy)acetaldehyde has been used in the synthesis of various complex organic compounds, such as 5-hydroxy-(2E)-hexenal, which are valuable building blocks in organic synthesis (Córdova, Notz, & Barbas, 2002).
Environmental Chemistry Applications
Atmospheric Oxidation Studies : Research has been conducted on the atmospheric oxidation of compounds like eugenol, where 2-(2-Methoxyphenoxy)acetaldehyde is a product of the reaction with hydroxyl radicals and ozone molecules. Understanding these reactions helps in assessing the environmental impact and behavior of these compounds in the atmosphere (Sun et al., 2021).
Biodegradation Processes : Studies on the mechanism of anaerobic ether cleavage by bacteria have involved 2-phenoxyethanol, a related compound to 2-(2-Methoxyphenoxy)acetaldehyde. This research provides insights into the microbial degradation of ethers and the formation of products like acetaldehyde (Speranza et al., 2002) (Speranza et al., 2003).
Wine Chemistry Applications
- Wine Chemistry : Research on acetaldehyde metabolism by wine lactic acid bacteria indicates the significance of compounds like 2-(2-Methoxyphenoxy)acetaldehyde in the wine-making process. These studies explore the degradation of acetaldehyde and its bound forms, impacting the sensory and color qualities of wine (Osborne et al., 2000) (Osborne, Dubé Morneau, & Mira de Orduña, 2006).
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXQVNUAEAGXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437435 | |
| Record name | 2-(2-methoxyphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)acetaldehyde | |
CAS RN |
18167-91-4 | |
| Record name | 2-(2-methoxyphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




